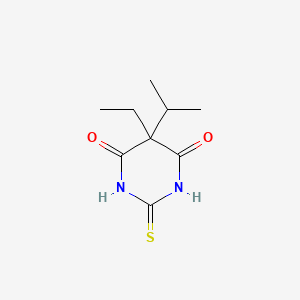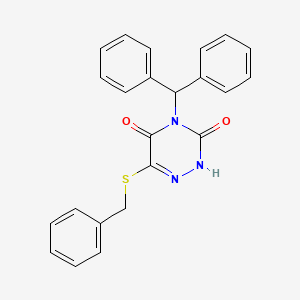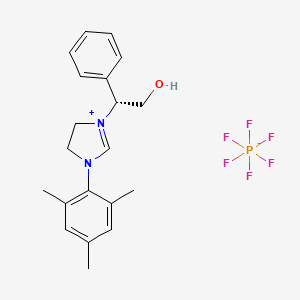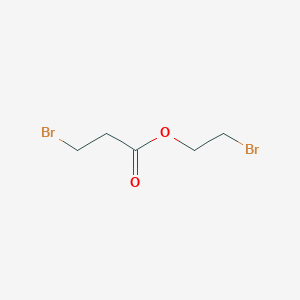
2-Chloro-1,8-naphthyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,8-naphthyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine skeleton is present in many biologically active compounds, making it a valuable scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-1,8-naphthyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack cyclization of substituted N-(pyridin-2-yl) acetamides with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Another method involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride (FeCl3), producing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the Vilsmeier-Haack cyclization due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,8-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, such as sodium azide, to form tetrazolo (1,5-a)(1,8) naphthyridine-4-carbaldehyde.
Cyclization Reactions: Treatment with sodium azide in ethanol leads to cyclization, forming tetrazolo derivatives.
Reduction Reactions: The compound can be reduced to form 2-mercapto-1,8-naphthyridines-3-carbaldehyde when treated with sodium sulfide in DMF.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used in the Vilsmeier-Haack cyclization.
Dimethylformamide (DMF): Solvent for the cyclization reaction.
Sodium Azide: Used for nucleophilic substitution and cyclization reactions.
Sodium Sulfide: Employed in reduction reactions.
Major Products Formed
Tetrazolo (1,5-a)(1,8) naphthyridine-4-carbaldehyde: Formed through cyclization with sodium azide.
2-Mercapto-1,8-naphthyridines-3-carbaldehyde: Formed through reduction with sodium sulfide.
Applications De Recherche Scientifique
2-Chloro-1,8-naphthyridine-3-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of antimicrobial and antibacterial agents.
Materials Science: It is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound’s derivatives are studied for their interactions with adenosine receptors and potential use in treating memory disorders.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,8-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with DNA gyrase B, an enzyme crucial for bacterial DNA replication . This interaction inhibits the enzyme’s activity, leading to antibacterial effects.
Comparaison Avec Des Composés Similaires
2-Chloro-1,8-naphthyridine-3-carbaldehyde can be compared with other 1,8-naphthyridine derivatives, such as:
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
Gemifloxacin: An antimicrobial and antibacterial agent.
2-Amino-N-hydroxy-1,8-naphthyridine-3-carboxamidine: A compound with herbicidal properties.
The uniqueness of this compound lies in its versatile reactivity and potential for functionalization, making it a valuable compound for various applications in chemistry and biology.
Propriétés
IUPAC Name |
2-chloro-1,8-naphthyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-8-7(5-13)4-6-2-1-3-11-9(6)12-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKOQJUABKMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)








